N,N,N-trimethyltyrosine

Description

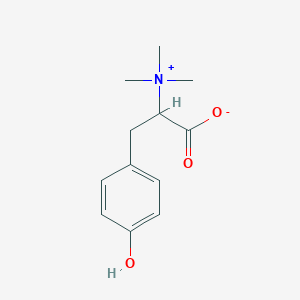

N,N,N-Trimethyltyrosine is a chemically modified derivative of the amino acid L-tyrosine, where the nitrogen atom of the α-amino group is fully substituted with three methyl groups. This modification significantly alters its physicochemical properties, such as increased lipophilicity and altered metabolic stability, compared to the parent compound. Structurally, it retains the 4-hydroxyphenyl group of tyrosine but replaces the primary amino group (-NH₂) with a trimethylammonium moiety (-N⁺(CH₃)₃).

This compound has been identified in marine sponges, such as Narrabeena nigra, as part of brominated alkaloid derivatives with reported biological activities, including cytotoxicity and effects on neuroinflammation pathways . Its synthesis typically involves alkylation of tyrosine under controlled conditions to achieve selective methylation.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16) |

InChI Key |

KDVBLCRQNNLSIV-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |

Synonyms |

maokonine tyrosine betaine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N,N,N-trimethyltyrosine and related tyrosine derivatives:

Key Differences and Implications

Methyldopa’s single methyl group allows it to act as a false neurotransmitter, reducing sympathetic nervous system activity .

Functional Group Modifications :

- Brominated Derivatives : The addition of bromine (e.g., 3-bromo-4-methoxy-N,N,N-trimethyltyrosine) introduces steric bulk and electrophilic character, enhancing interactions with cellular targets such as enzymes involved in inflammation .

- Acetylation : N-Acetyl-L-tyrosine’s acetyl group improves solubility and stability, making it suitable for oral supplementation and pharmaceutical formulations .

Biological Activities: this compound and its brominated analogues exhibit cytotoxicity, likely due to their ability to disrupt membrane integrity or interfere with intracellular signaling . Methyldopa’s antihypertensive effects stem from its decarboxylation to α-methylnorepinephrine, which centrally inhibits vasoconstriction .

Pharmacological Potential

Analytical Challenges

- Detection of methylated tyrosine derivatives requires advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), as described in studies on nitrotyrosine analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.